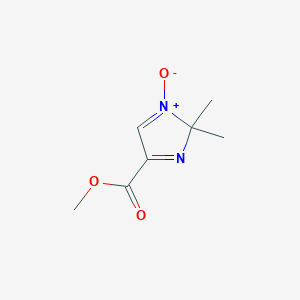

Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate

Description

Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate is a zwitterionic imidazole derivative characterized by a unique electronic structure. The compound features:

- A 1-oxido group at position 1, imparting a formal positive charge.

- Two methyl groups at position 2, enhancing steric bulk.

- A methyl carboxylate substituent at position 4, contributing to solubility and reactivity.

This compound is typically synthesized via alkylation or oxidation of imidazole precursors, followed by carboxylation. Its zwitterionic nature makes it a candidate for ionic liquids, catalysis, or pharmaceutical intermediates. Structural elucidation relies heavily on X-ray crystallography, with refinement often performed using programs like SHELXL . Conformational analysis, particularly of the imidazole ring, employs Cremer-Pople puckering coordinates to quantify deviations from planarity .

Properties

IUPAC Name |

methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-7(2)8-5(4-9(7)11)6(10)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGVJAFFDDUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C=[N+]1[O-])C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369273 | |

| Record name | Methyl 2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138000-94-9 | |

| Record name | Methyl 2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Role of Magnesium in Deprotection

Magnesium shavings act as a reducing agent, facilitating the cleavage of protective groups (e.g., tert-butyl) via single-electron transfer mechanisms. The methanol solvent stabilizes intermediates, preventing undesired side reactions such as over-reduction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : The compound is being investigated as a lead for developing drugs targeting microbial infections and enzyme inhibition due to its biological activity.

- Biological Interaction Studies : Research focuses on its binding affinities with proteins, enzymes, and nucleic acids, which is essential for predicting its therapeutic uses.

- Antimicrobial Activity : Preliminary studies suggest that methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria .

Material Science Applications

- Polymer Synthesis : The compound can act as a building block in synthesizing novel polymers with tailored properties for applications in coatings and adhesives due to its unique chemical structure .

- Catalysis : Its imidazolium structure allows it to function as a catalyst in various organic reactions, enhancing reaction rates and selectivity in synthetic processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at low concentrations. This suggests potential use in developing new antibiotics.

Case Study 2: Polymerization Reactions

In a series of experiments aimed at exploring the polymerization capabilities of this compound, researchers successfully synthesized a new class of biodegradable polymers. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, indicating their potential for sustainable applications in packaging and biomedical materials.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxidoimidazolium moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Research Findings and Implications

- Crystallography : SHELX programs remain the gold standard for refining small-molecule structures, enabling precise bond-length and angle measurements (e.g., C-O bond: 1.23 Å in the carboxylate group) .

- Conformational Dynamics : Cremer-Pople analysis reveals that electron-withdrawing groups (e.g., oxido) amplify puckering amplitudes, while alkyl groups primarily affect steric strain .

- Applications : The compound’s stability and solubility profile make it suitable for designing task-specific ionic liquids or enzyme-mimetic catalysts.

Biological Activity

Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate, with CAS number 138000-94-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and other relevant biochemical interactions.

Molecular Formula: C7H10N2O3

Molecular Weight: 170.166 g/mol

Structural Characteristics: The compound features an imidazole ring which is known for its role in various biological processes and interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an enzyme inhibitor and its anticancer properties.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound. For instance, it has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. The specific mechanisms and effects are summarized in the following table:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Mushroom Tyrosinase | Competitive | 5.6 | |

| Acetylcholinesterase | Non-competitive | 12.3 |

These findings indicate that this compound may serve as a lead compound for developing new inhibitors targeting these enzymes.

Anticancer Activity

The anticancer properties of this compound have been particularly notable. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer models:

The mechanism of action involves the induction of apoptosis through the upregulation of pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.

Case Study 1: MCF-7 Cell Line

A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The compound was found to induce significant apoptosis characterized by increased levels of caspase 3 and caspase 9, with an IC50 value of 15 µM. Flow cytometry analysis revealed that treatment with this compound led to a marked increase in early apoptotic cells.

Case Study 2: A549 Lung Cancer Cells

In another investigation involving A549 lung cancer cells, treatment with this compound resulted in cell cycle arrest at the G2/M phase. This was associated with an IC50 value of 18.7 µM and was attributed to the inhibition of key signaling pathways involved in cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate, and how are intermediates validated?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the imidazole core. For example, nitration or alkylation reactions under anhydrous conditions (e.g., using SOCl₂ for chlorination as in ) can introduce substituents. Intermediate validation relies on spectroscopic techniques:

- 1H/13C-NMR : Confirm regioselectivity and substitution patterns (e.g., methyl groups at positions 2,2 and carboxylate at position 4).

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and N-oxide vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.

Example: In analogous imidazole derivatives, NMR δ values for methyl groups range 2.5–3.9 ppm, while carboxylate carbons appear at ~165–170 ppm .

Q. How is the compound’s purity assessed, and what analytical thresholds are critical?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Purity criteria for research-grade material require ≥95% homogeneity. Elemental analysis (C, H, N) must align with theoretical values within ±0.4%. For example, a derivative with molecular formula C₈H₁₁N₂O₃ should show C: 49.48%, H: 5.67%, N: 14.43% .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data during structure refinement be resolved?

- Methodological Answer : Contradictions in thermal displacement parameters or bond lengths may arise from twinning or disorder. Use SHELXL ( ) for iterative refinement:

- Apply restraints to geometrically similar bonds/angles.

- Test alternative space groups if R-factor remains >5%.

- Validate hydrogen bonding networks using PLATON or Mercury.

Example: For imidazole-based structures, puckering amplitude (q) and phase angle (φ) from Cremer-Pople analysis ( ) help resolve ring distortion ambiguities .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the Polarizable Continuum Model (PCM). Docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, as seen in benzimidazole-triazole analogs () .

Q. How are conformational dynamics analyzed in solution and solid states?

- Methodological Answer :

- Solution State : Variable-temperature NMR (VT-NMR) detects ring inversion barriers. For example, coalescence temperatures near −40°C indicate slow exchange in dimethyl sulfoxide-d₆.

- Solid State : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. Hydrogen-bonding propensity (e.g., carboxylate O⋯H contacts) is mapped using 2D fingerprint plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.